molecular formula C4H4F2N2O B12329278 3-(Difluoromethoxy)-1H-pyrazole

3-(Difluoromethoxy)-1H-pyrazole

Cat. No.: B12329278
M. Wt: 134.08 g/mol
InChI Key: BPFRMDQYDJVNTL-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Heterocyclic Core in Organic and Medicinal Chemistry Research

The pyrazole ring is a privileged scaffold in drug discovery and organic synthesis. nih.govglobalresearchonline.net Its unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for creating diverse molecular architectures. mdpi.com In medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov The presence of the pyrazole core in numerous clinically approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its therapeutic relevance. nih.gov

The structural features of the pyrazole ring allow for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.gov This adaptability has made pyrazoles a focal point of research for developing new therapeutic agents. researchgate.netmdpi.com Furthermore, the pyrazole moiety can act as a bioisostere for other aromatic rings, often improving a drug's lipophilicity and solubility. nih.gov

The Role of Fluorinated Moieties in Chemical Design and Development

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern chemical design to enhance a compound's pharmacological profile. tandfonline.comnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comacs.org

The difluoromethoxy group (-OCHF2) is a particularly interesting fluorinated moiety that has gained significant attention. tandfonline.com It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design. bohrium.com The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom a competent hydrogen bond donor. rsc.org This ability to form hydrogen bonds can be crucial for enhancing the binding affinity of a molecule to its biological target. bohrium.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug discovery. nih.govprinceton.edu The difluoromethyl group (CF2H) within the difluoromethoxy moiety is a versatile bioisostere for hydroxyl (OH), thiol (SH), and even methyl (CH3) groups. tandfonline.com This substitution can lead to improved metabolic stability and altered physicochemical properties while maintaining or enhancing biological activity. princeton.edunih.gov The ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor makes it a valuable replacement for traditional hydrogen bond donors like alcohols and amines, potentially improving membrane permeability. bohrium.com

Overview of Academic Research on 3-(Difluoromethoxy)-1H-pyrazole and its Structural Analogs

Academic and industrial research has increasingly focused on the synthesis and evaluation of this compound and its derivatives. The combination of the pharmacologically active pyrazole core with the unique properties of the difluoromethoxy group offers a promising avenue for the discovery of novel bioactive compounds. researchgate.nettandfonline.com

Research efforts have explored the synthesis of these compounds through various methods, often involving the cyclocondensation of a difluoromethoxy-containing precursor with a suitable hydrazine (B178648) derivative. mdpi.comresearchgate.net The resulting this compound scaffold serves as a key intermediate for the generation of libraries of diverse analogs for biological screening.

Studies on structural analogs have investigated the impact of further substitutions on the pyrazole ring and the N1-position. These investigations aim to understand the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different substituents at the 5-position of the pyrazole ring can significantly modulate the biological activity of the resulting compounds.

The table below summarizes some of the key properties and research areas related to this compound and its analogs.

Property/Research AreaDescription
Synthesis Cyclocondensation reactions are a primary method for constructing the pyrazole ring. mdpi.com
Physicochemical Properties The difluoromethoxy group imparts increased lipophilicity and unique hydrogen bonding capabilities. bohrium.comrsc.org
Biological Activity Analogs are being investigated for a wide range of therapeutic targets, leveraging the known activities of pyrazoles. globalresearchonline.netresearchgate.net
Structure-Activity Relationship (SAR) Research focuses on how different substituents on the pyrazole core affect biological outcomes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4F2N2O

Molecular Weight

134.08 g/mol

IUPAC Name

5-(difluoromethoxy)-1H-pyrazole

InChI

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-2-7-8-3/h1-2,4H,(H,7,8)

InChI Key

BPFRMDQYDJVNTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethoxy 1h Pyrazole and Its Derivatives

Strategies for Incorporating the Difluoromethoxy Group onto the Pyrazole (B372694) Ring

The introduction of a difluoromethoxy (OCF₂H) group onto a pyrazole ring is a key step in the synthesis of many biologically active compounds. This functional group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Several methods have been developed for this transformation, each with its own advantages and substrate scope.

Reaction of Pyrazole Precursors with Difluoromethylating Agents

One common strategy involves the reaction of a pyrazole precursor, typically a hydroxypyrazole, with a suitable difluoromethylating agent. These agents are sources of the "CF₂H" moiety and can react with a hydroxyl group to form the desired difluoromethoxy ether.

A variety of difluoromethylating agents have been employed for this purpose. For instance, chlorodifluoromethane (B1668795) (ClCF₂H) is a widely used reagent that can react with a deprotonated hydroxypyrazole under basic conditions. Other reagents, such as (bromodifluoromethyl)trimethylsilane, have also been utilized for the introduction of the difluoromethoxy group. researchgate.net The choice of reagent and reaction conditions often depends on the specific substrate and the desired yield.

Recent advancements have focused on developing milder and more efficient difluoromethylation protocols. rsc.org These newer methods often utilize transition metal catalysts or photoredox catalysis to facilitate the reaction, allowing for the difluoromethylation of a broader range of pyrazole substrates under less harsh conditions. rsc.org

Alkaline Substitution with Difluoromethanol (B8680546)

An alternative approach to the synthesis of difluoromethoxylated pyrazoles involves the use of difluoromethanol (CF₂HOH) under alkaline conditions. In this method, a suitable pyrazole precursor, often a halopyrazole or a pyrazole with a good leaving group at the 3-position, is reacted with difluoromethanol in the presence of a strong base. The base deprotonates the difluoromethanol to generate the difluoromethoxide anion (CF₂HO⁻), which then acts as a nucleophile to displace the leaving group on the pyrazole ring.

This method can be effective for the synthesis of certain 3-(difluoromethoxy)-1H-pyrazoles, but its success is highly dependent on the reactivity of the pyrazole substrate and the stability of the difluoromethoxide anion under the reaction conditions.

Late-Stage Difluoromethylation Approaches in Pyrazole Chemistry

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a highly desirable strategy in medicinal chemistry as it allows for the rapid generation of analogs from a common intermediate. rsc.org In the context of pyrazole chemistry, late-stage difluoromethylation involves the direct introduction of the OCF₂H group onto a pre-existing pyrazole ring. rsc.orgrsc.org

This can be achieved through various methods, including direct C-H difluoromethylation, where a C-H bond on the pyrazole ring is directly converted to a C-OCF₂H bond. rsc.org These reactions often employ radical-based processes or transition-metal-catalyzed C-H activation. rsc.org For example, radical difluoromethylation can be initiated using a suitable radical initiator and a difluoromethylating agent. rsc.org

Another late-stage approach involves the conversion of a functional group already present on the pyrazole ring, such as a carboxylic acid or a halide, into a difluoromethoxy group. For instance, a pyrazole carboxylic acid can be converted to its corresponding silver salt and then treated with a difluoromethylating agent.

ApproachReagentsKey Features
Reaction with Difluoromethylating AgentsHydroxypyrazole, ClCF₂H, (Bromodifluoromethyl)trimethylsilaneVersatile, applicable to various pyrazole precursors. researchgate.net
Alkaline SubstitutionHalopyrazole, CF₂HOH, Strong BaseUtilizes difluoromethanol as the source of the difluoromethoxy group.
Late-Stage DifluoromethylationPre-formed pyrazole, Radical initiators, Transition metal catalystsAllows for diversification at a late stage of the synthesis. rsc.org

General Cyclocondensation Reactions for Pyrazole Core Formation

The construction of the pyrazole core is a fundamental aspect of the synthesis of 3-(difluoromethoxy)-1H-pyrazole and its derivatives. Cyclocondensation reactions are among the most common and versatile methods for forming this five-membered heterocyclic ring. nih.gov

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. nih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govbeilstein-journals.org To synthesize a this compound using this method, a 1,3-dicarbonyl compound bearing a difluoromethoxy group at the appropriate position is required.

The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. researchgate.net The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole. nih.gov For example, reacting a difluoromethoxy-substituted 1,3-dicarbonyl compound with methylhydrazine would yield a 1-methyl-3-(difluoromethoxy)-1H-pyrazole derivative. wikipedia.orgthieme.de

The regioselectivity of the cyclization can sometimes be an issue, leading to the formation of isomeric pyrazoles. nih.gov However, the reaction conditions, including the solvent and the nature of the substituents on both the dicarbonyl compound and the hydrazine, can often be optimized to favor the desired regioisomer. nih.gov

1,3-Dicarbonyl PrecursorHydrazine DerivativeResulting Pyrazole
1-(Difluoromethoxy)butane-1,3-dioneHydrazine3-(Difluoromethoxy)-5-methyl-1H-pyrazole
Ethyl 4-(difluoromethoxy)-3-oxobutanoatePhenylhydrazineEthyl 5-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylate
1,1-Difluoro-3-(difluoromethoxy)pentane-2,4-dioneMethylhydrazine3-(Difluoromethyl)-5-(difluoromethoxy)-1-methyl-1H-pyrazole

Cycloaddition Reactions with Terminal Alkynes

1,3-Dipolar cycloaddition reactions provide another powerful route to the pyrazole core. nih.govresearchgate.net In this approach, a 1,3-dipole reacts with a dipolarophile, such as an alkyne, to form the five-membered pyrazole ring in a concerted or stepwise fashion. organic-chemistry.org For the synthesis of 3-(difluoromethoxy)-1H-pyrazoles, a difluoromethoxy-substituted alkyne can be reacted with a diazo compound, which serves as the 1,3-dipole. researchgate.net

Alternatively, a nitrile imine, generated in situ from a hydrazonoyl halide, can be used as the 1,3-dipole in a reaction with a suitable alkyne. nih.gov The regioselectivity of these cycloadditions is often controlled by the electronic and steric properties of the substituents on both the alkyne and the 1,3-dipole. nih.gov

This method is particularly useful for the synthesis of highly substituted pyrazoles, as the substituents can be readily incorporated into the alkyne and the 1,3-dipole precursors. organic-chemistry.org

Alkyne1,3-DipoleResulting Pyrazole
3-(Difluoromethoxy)propyneDiazomethane3-(Difluoromethoxy)-5-methyl-1H-pyrazole
Ethyl 4-(difluoromethoxy)but-2-ynoatePhenyl-diazomethaneEthyl 5-(difluoromethoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylate
1-Bromo-3-(difluoromethoxy)propyneNitrile imine4-Bromo-3-(difluoromethoxy)pyrazole derivative

Advanced Synthetic Approaches for Pyrazole Functionalization

The inherent chemical properties of the pyrazole ring, such as tautomerism, present unique challenges and opportunities in its functionalization. stonybrook.edu Researchers have devised several advanced strategies to overcome these challenges and achieve regioselective modifications of the pyrazole scaffold. researchgate.net

Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the synthesis and functionalization of pyrazoles. rsc.org Nickel-catalyzed reactions, for instance, have been successfully used in the one-pot synthesis of pyrazole derivatives. researchgate.netmdpi.com These methods often involve the condensation of hydrazines with dicarbonyl compounds or their equivalents, facilitated by a nickel catalyst. researchgate.netmdpi.com The use of heterogeneous nickel-based catalysts is particularly advantageous as it allows for easy recovery and reuse of the catalyst, contributing to more sustainable and environmentally friendly processes. mdpi.com

A notable application of nickel catalysis is in the coupling of pyrazoles with nitriles. acs.org This reaction is mediated by nickel(II) ions and is influenced by the counteranion present in the reaction mixture. acs.org The process involves the in situ formation of a [Ni(RCN)2(pzH)4]2+ complex, which then undergoes a coupling reaction to yield a pyrazolylamidino-nickel compound. acs.org

Furthermore, nickel nanoparticles have been employed as catalysts for the regioselective synthesis of pyrazoloquinolinone derivatives through a multicomponent reaction involving 3-amino-5-methyl-1H-pyrazole, dimedone, and various aryl aldehydes. rsc.org This method offers the advantage of using a magnetically retrievable catalyst. rsc.org

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex pyrazole frameworks due to their efficiency and atom economy. mdpi.comnih.govresearchgate.net MCRs allow for the one-pot construction of highly substituted pyrazoles from simple and readily available starting materials. mdpi.comnih.gov These reactions can be designed to proceed through various pathways, including (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

For example, a four-component reaction involving aldehydes, β-ketoesters, and hydrazines can be used to synthesize persubstituted pyrazoles. The use of a catalyst like Yb(PFO)3 has been shown to be effective in promoting these reactions. Another approach involves the Ugi multicomponent reaction, which is a versatile tool for creating hybrid molecules containing both pyrazole and other heterocyclic scaffolds. mdpi.com

The versatility of MCRs is further demonstrated by the synthesis of pyrazole-dimedone derivatives and coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes through one-pot procedures. mdpi.com These reactions often exhibit high regioselectivity, leading to the formation of specific isomers. mdpi.com

Oxidative cyclization represents another important strategy for the synthesis of pyrazoles. These methods often involve the formation of a key intermediate followed by an intramolecular cyclization that is promoted by an oxidizing agent. rsc.orgorganic-chemistry.org

An iodine-catalyzed denitrative imino-diaza-Nazarov cyclization (DIDAN) has been developed for the synthesis of pyrazoles from α-nitroacetophenone derivatives and in situ generated hydrazones. rsc.org This one-pot protocol proceeds through an oxidative 4π-electrocyclization of an enamine–iminium ion intermediate, resulting in the formation of C–C and C–N bonds. rsc.org

Another approach utilizes the in situ oxidation of pyrazoline intermediates, which are formed by the condensation of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.org Bromine or simply heating in DMSO under an oxygen atmosphere can be used for the oxidation step, affording a wide variety of pyrazoles in good yields. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a convenient route to a broad range of pyrazole derivatives. organic-chemistry.org

Furthermore, a metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles involves the use of PhICl2 as a hypervalent iodine oxidant and NH4SCN/KSeCN as the thio/selenocyanogen sources. beilstein-journals.org This method is believed to proceed through the in situ generation of a reactive thio/selenocyanogen chloride intermediate, which then undergoes electrophilic substitution on the pyrazole ring. beilstein-journals.org

Regioselective Synthesis and Positional Isomerism in Difluoromethoxypyrazoles

The synthesis of difluoromethoxypyrazoles often leads to the formation of positional isomers, making regioselective synthesis a critical aspect. nih.govresearchgate.net The position of the difluoromethoxy group on the pyrazole ring can significantly influence the compound's biological activity.

The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can produce a mixture of regioisomers. nih.gov However, the regioselectivity can be controlled by carefully choosing the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the use of copper(II) nitrate (B79036) as a catalyst has been shown to provide highly regioselective products in the condensation of 1,3-diketones with substituted hydrazines. nih.gov

In the context of difluoromethylated pyrazoles, the reaction of ethyl 4,4-difluoroacetoacetate with hydrazines is a common method for introducing the difluoromethyl group. nih.gov The regioselectivity of this reaction is a key consideration. Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines substituted with a difluoromethyl group can also result in different regioisomers. researchgate.net

Functionalization of the Pyrazole Ring in this compound Derivatives

Further modification of the pyrazole ring in derivatives of this compound is crucial for fine-tuning their properties. Halogenation is a common and important functionalization reaction.

Halogenation of the pyrazole ring can occur at different positions, and the regioselectivity is often dependent on the reaction conditions and the substituents already present on the ring. researchgate.net Electrophilic halogenation of pyrazoles typically occurs at the C4-position. researchgate.net

For the synthesis of 4-halogenated pyrazole derivatives, direct C-H halogenation using N-halosuccinimides (NXS, where X = Br, I, Cl) has been developed as an effective metal-free method. beilstein-archives.org This reaction proceeds at room temperature and is often catalyzed by DMSO, which acts as both a catalyst and a solvent. beilstein-archives.org

Specifically, the bromination of 3-(difluoromethyl)-1H-pyrazole derivatives can be achieved to introduce a bromine atom onto the pyrazole ring. For example, 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a known compound where a bromine atom has been introduced via a bromomethyl group at the C4-position. nih.gov The bromine atom in such compounds can then serve as a handle for further synthetic transformations through substitution reactions with various nucleophiles.

Introduction of Alkyl, Methyl, and Amine Functional Groups

The introduction of alkyl, methyl, and amine groups onto the this compound scaffold is fundamental for creating a diverse range of derivatives. Methylation, a common alkylation reaction, is frequently observed at the N-1 position of the pyrazole ring. This is often achieved by reacting the pyrazole with a methylating agent such as methyl hydrazine. nih.gov For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the treatment of an ethyl difluoroacetoacetate derivative with methyl hydrazine, which leads to the formation of the N-methylated pyrazole ring. nih.gov

The introduction of amine functionalities can be accomplished through various synthetic routes. One approach involves the use of N-methyl-3-aminopyrazole as a starting material, which can then undergo further reactions to introduce the desired difluoromethoxy group and other substituents. wipo.int Another method involves the reaction of a suitably substituted precursor with hydrazine hydrate (B1144303) to form the pyrazole ring, which can subsequently be aminated. For example, the synthesis of 3-methyl-1H-pyrazol-5-amine can be achieved through the reaction of 3-aminocrotononitrile (B73559) with hydrazine hydrate. researchgate.net While not specific to the 3-(difluoromethoxy) analogue, these general methods illustrate common strategies for introducing amine groups.

Formation of Sulfonyl and Sulfanyl (B85325) Moieties

The incorporation of sulfonyl and sulfanyl groups into the this compound structure is crucial for the synthesis of certain herbicidal compounds. A primary method for forming a sulfonyl group is through the oxidation of a corresponding sulfanyl (thioether) intermediate.

A notable example is the synthesis of the herbicide Pyroxasulfone. nih.govjustia.com The process involves the initial formation of a sulfanyl derivative, 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfanyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole. This is achieved by reacting 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a thiol precursor. nih.gov Subsequent oxidation of this thioether, often using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) dihydrate in acetic acid, yields the desired sulfonyl compound, Pyroxasulfone. justia.com

More general methods for sulfonylation of pyrazoles include direct sulfonylation with chlorosulfonic acid and thionyl chloride, or cascade reactions involving enaminones and sulfonyl hydrazines. nih.gov

Carboxylation and Carboxamidation Strategies

Carboxylation, the introduction of a carboxylic acid group, and subsequent carboxamidation are key transformations for producing important intermediates for fungicides. A common strategy for carboxylation of the pyrazole ring at the C-4 position involves a sequence of halogenation, metal-halogen exchange, and reaction with carbon dioxide. For example, a synthetic route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starts with the halogenation of N-methyl-3-aminopyrazole at the 4-position. This is followed by diazotization and coupling with a difluoromethyl source to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole. A Grignard exchange reaction using isopropyl magnesium chloride, followed by quenching with carbon dioxide, introduces the carboxylic acid group at the 4-position. wipo.int

Another prominent method involves the cyclization of a precursor that already contains an ester group, which is then hydrolyzed to the carboxylic acid. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved by reacting the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and methyl hydrazine, followed by hydrolysis of the resulting pyrazole ester with a base like sodium hydroxide. nih.gov

Carboxamidation is typically achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling agents, followed by reaction with an appropriate amine. These pyrazole carboxamides are a significant class of fungicides. nih.gov

Synthetic Routes for Key Derivatives of this compound

Synthesis of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine Hydrochloride

The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride is a multi-step process. A plausible synthetic approach, based on general pyrazole chemistry, would involve the construction of the pyrazole ring with the desired substituents. A potential route could start from a precursor containing the difluoromethoxy group, which is then reacted with a hydrazine derivative to form the pyrazole ring. Introduction of the amine group at the 5-position can be achieved through various methods, such as the reduction of a nitro group or the rearrangement of a suitable precursor. The final step would involve the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Synthesis of 3-(Difluoromethoxy)-5-methyl-1H-pyrazole

The synthesis of 3-(difluoromethoxy)-5-methyl-1H-pyrazole can be envisioned through the cyclization of a diketone precursor with hydrazine. A key starting material would be a 1,3-diketone bearing a difluoromethoxy group. For instance, a compound like 1-(difluoromethoxy)pentane-2,4-dione could be reacted with hydrazine hydrate. This reaction would lead to the formation of the pyrazole ring, yielding the target molecule, 3-(difluoromethoxy)-5-methyl-1H-pyrazole. The regioselectivity of the cyclization would be a key consideration in this synthesis.

Synthesis of Pyrazole-Containing Herbicidal Compounds (e.g., Pyroxasulfone)

Pyroxasulfone is a prominent herbicidal compound that contains a substituted this compound core. agropages.com Its chemical name is 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole. nih.gov

The synthesis of Pyroxasulfone is a well-documented process. nih.govjustia.com A key intermediate in this synthesis is 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is reacted with 5,5-dimethyl-3-(ethanesulfonyl)-4,5-dihydro-1,2-oxazole in the presence of sodium hydrosulfide (B80085) (NaSH) and potassium carbonate to form the thioether precursor: 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfanyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In pyrazole (B372694) derivatives, the protons on the heterocyclic ring typically appear in the aromatic region of the spectrum. chemicalbook.comnih.govresearchgate.net For instance, in the ¹H NMR spectrum of pyrazole itself, distinct signals are observed for the different protons on the ring. chemicalbook.comnih.gov The coupling patterns (e.g., doublets, triplets) arise from the interaction of neighboring protons and provide valuable information about their connectivity. The integration of the signals corresponds to the relative number of protons of each type.

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

For pyrazole and its derivatives, the carbon atoms of the aromatic ring typically resonate in the downfield region of the spectrum. researchgate.netchemicalbook.comresearchgate.net The carbon of the difluoromethoxy group would be expected to show a characteristic chemical shift due to the strong electron-withdrawing effect of the two fluorine atoms. Although direct ¹³C NMR data for 3-(Difluoromethoxy)-1H-pyrazole is not available in the search results, data for similar structures like 5-(difluoromethoxy)-1,3-dimethyl-1H-pyrazole can provide insights into the expected chemical shifts. uni.lu

Assignment Predicted Chemical Shift (ppm)
C3Varies based on substitution
C4Varies based on substitution
C5Varies based on substitution
-OCHF₂~115-120 (triplet due to ¹JCF)

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other substituents on the pyrazole ring.

¹⁹F NMR for Fluorine-Containing Moieties

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used for the analysis of organofluorine compounds. magritek.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. ucsb.edu For the difluoromethoxy group (-OCHF₂), the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent proton. The observation of diastereotopic signals for CHF₂ groups has been reported in chiral environments. semanticscholar.org

The chemical shift of the difluoromethoxy group is anticipated to be in a characteristic region for such moieties. For comparison, the ¹⁹F NMR spectrum of 4,4'-difluorobenzophenone (B49673) shows a signal at approximately -108 ppm. The exact chemical shift for this compound would provide a unique fingerprint for this functional group.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. beilstein-journals.orgrsc.orgrsc.org This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental mass with the calculated exact mass. Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with HRMS for the analysis of polar molecules like pyrazole derivatives. nih.govnih.gov

In the case of this compound, HRMS would be used to confirm its elemental composition of C₄H₄F₂N₂O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of related compounds like 3-(difluoromethoxy)-4,5-dihydro-1H-pyrazole and 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid demonstrates the utility of this technique in confirming molecular formulas. nih.govuni.lu

Technique Information Obtained
HRMS (ESI-MS)Exact mass, molecular formula confirmation, fragmentation pattern

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. beilstein-journals.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrazole ring, the C-H bonds, the C=N and C=C bonds of the aromatic ring, and the C-O and C-F bonds of the difluoromethoxy group. While a specific IR spectrum for the title compound is not available, the IR spectrum of a related pyrazole derivative shows a characteristic peak for the N-H stretch. beilstein-journals.org The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While the crystal structure of this compound itself is not reported in the provided search results, the crystal structures of related pyrazole derivatives have been determined. researchgate.netnih.gov For example, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide provides detailed information about the geometry of the pyrazole ring and the conformation of the substituents. researchgate.net Such studies reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Crystal System and Unit Cell Parameters

No published data were found detailing the crystal system (e.g., monoclinic, orthorhombic, etc.) or the specific unit cell parameters (a, b, c, α, β, γ) for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing of this compound is not possible without access to its determined crystal structure. Such an analysis would require the precise atomic coordinates and symmetry information of the molecule within the crystal lattice, which are not currently available in the searched scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of pyrazole (B372694) derivatives. researchgate.nettaylorfrancis.com This quantum mechanical method allows for the accurate calculation of a molecule's electronic structure, offering a balance between computational cost and accuracy. For pyrazole-based systems, DFT has been successfully applied to determine optimized geometries, predict vibrational frequencies, and analyze electronic properties, providing a theoretical foundation for understanding their chemical behavior. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-(difluoromethoxy)-1H-pyrazole, a process known as geometry optimization. nih.gov These calculations typically employ basis sets like B3LYP/6-311+G** to accurately model the molecule's structure. nih.gov The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to elucidate the electronic structure, including the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity. These electronic properties are fundamental to understanding the molecule's potential for use in various applications, including as a precursor for more complex chemical syntheses.

Vibrational Analysis and Prediction of Spectroscopic Data

Theoretical vibrational analysis using DFT is a valuable technique for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. derpharmachemica.comresearchgate.net These calculations are often performed using the same DFT methods and basis sets as geometry optimization to ensure consistency. derpharmachemica.com

The theoretical spectra provide a detailed picture of the molecule's vibrational behavior, including stretching, bending, and torsional modes of its constituent atoms and functional groups. For instance, the characteristic vibrations of the pyrazole ring and the difluoromethoxy group can be identified and analyzed. Comparing the calculated frequencies with experimental data allows for a comprehensive understanding of the molecular structure and bonding. nih.gov

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions

Molecular docking and pharmacophore modeling are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov These methods are crucial in drug discovery and development for identifying potential therapeutic agents. univ-tlemcen.dz

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This information helps in understanding the mechanism of action and in designing more potent and selective inhibitors. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. nih.gov For pyrazole derivatives, these studies can elucidate how the difluoromethoxy group and the pyrazole core contribute to binding with specific enzymes or receptors. nih.govresearchgate.net

Solvation Thermodynamics and Solvent Descriptor Analysis

The behavior of this compound in different solvents is critical for its synthesis, purification, and application. Solvation thermodynamics investigates the energetic changes that occur when a solute dissolves in a solvent. scielo.org.co Computational methods, such as the Polarizable Continuum Model (PCM) used in conjunction with DFT, can be employed to calculate the free energy of solvation. growingscience.com

These calculations provide insights into the solubility and stability of the compound in various media. researchgate.net Solvent descriptor analysis further helps in understanding the specific interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions. For instance, studies on similar pyrazole compounds have shown that solvent polarity can significantly influence their thermodynamic properties and reactivity. researchgate.net In a study of a related pyrazole derivative, the free energy of activation was found to be lowest in dimethyl sulfoxide (B87167) (DMSO), indicating it to be an efficient solvent for reactions involving this class of compounds. growingscience.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular and intermolecular interactions. nih.gov

For this compound, NBO analysis can reveal the nature of the bonds, the hybridization of atoms, and the extent of electron delocalization. It can quantify the stabilizing effects of hyperconjugative interactions, such as the interaction between lone pairs of electrons on the oxygen and nitrogen atoms with antibonding orbitals of adjacent bonds. This analysis provides a deeper understanding of the molecule's electronic structure and reactivity beyond the simple HOMO-LUMO picture. wisc.edu

Conformational Analysis and Torsional Angles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iu.edu.sa For this compound, the rotation around the C-O bond of the difluoromethoxy group is of particular interest.

Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the energy barriers between them. iu.edu.sa Torsional angles, which define the rotation around a specific bond, are the key parameters in this analysis. researchgate.net Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and its interaction with other molecules. Studies on similar fluorinated compounds have demonstrated that the presence of fluorine atoms can have a profound impact on conformational preferences. soton.ac.uk

Reactivity and Reaction Mechanisms of 3 Difluoromethoxy 1h Pyrazole Derivatives

Oxidation Reactions (e.g., of corresponding alcohols or thiols)

While specific examples detailing the oxidation of alcohol or thiol derivatives of 3-(difluoromethoxy)-1H-pyrazole are not extensively documented in readily available literature, the transformation of such functional groups on a pyrazole (B372694) scaffold is a standard synthetic procedure. For instance, a primary alcohol attached to the pyrazole ring, such as at the C-4 position, would be expected to undergo oxidation to the corresponding pyrazole-4-carbaldehyde using common oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation of the aldehyde would yield the corresponding carboxylic acid. Similarly, a thiol group could be oxidized to a sulfonic acid. These transformations provide key intermediates for further functionalization.

Reduction Reactions (e.g., reductive amination)

Derivatives of this compound bearing a carbonyl group are valuable precursors for reduction reactions. A particularly useful transformation is reductive amination, which converts an aldehyde or ketone into an amine. masterorganicchemistry.com This reaction typically proceeds by first reacting the carbonyl compound, such as a this compound-4-carbaldehyde, with a primary or secondary amine under mildly acidic conditions to form an intermediate imine or iminium ion. youtube.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the initial aldehyde or other sensitive functional groups. masterorganicchemistry.comyoutube.com This method provides a reliable pathway to introduce a wide variety of alkylamino substituents onto the pyrazole scaffold, avoiding the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com

Nucleophilic Substitution Reactions involving the Difluoromethoxy Group or other sites

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the pyrazole ring, especially when it is substituted with good leaving groups like halogens.

Substitution at Halogenated Positions: Halogenated derivatives, such as 4-chloro- or 4-bromo-3-(difluoromethoxy)-1H-pyrazole, can serve as substrates for SₙAr reactions. Nucleophiles like amines, alcohols, and thiols can displace the halide, typically at elevated temperatures or with catalysis, to form new C-N, C-O, or C-S bonds. sapub.org The feasibility of these reactions depends on the electron-deficient nature of the pyrazole ring, which is enhanced by the presence of electron-withdrawing groups. nih.gov

Substitution of the Difluoromethoxy Group: The direct nucleophilic displacement of the difluoromethoxy group is generally challenging due to the high strength of the C-F bonds. However, modern catalytic methods are emerging for the nucleophilic substitution of unactivated fluoroarenes. nih.gov Organic photoredox catalysis, for example, can enable the defluorination and substitution of electron-neutral and even electron-rich fluoroarenes with nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.gov While specific application to the difluoromethoxy group on a pyrazole has not been detailed, this represents a potential avenue for its functionalization.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution. The reaction is generally regioselective, with the C-4 position being the most favorable site for attack. arkat-usa.org The electron-withdrawing 3-(difluoromethoxy) group deactivates the ring somewhat but directs incoming electrophiles primarily to the C-4 position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C-4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group at the C-4 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl (aldehyde) group at the C-4 position, yielding intermediates like 3-phenyl-1H-pyrazole-4-carboxaldehyde. nih.govsigmaaldrich.com

These substituted pyrazoles are versatile intermediates for further synthetic modifications. arkat-usa.org

Cycloaddition and Condensation Reactions in Derivative Formation

Condensation and cycloaddition reactions are fundamental to the synthesis of the this compound core and its subsequent elaboration.

Condensation Reactions: The formation of the pyrazole ring itself is often achieved through a cyclocondensation reaction. A common method is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. arkat-usa.org For example, a suitably substituted hydrazine can react with a β-keto ester bearing a difluoromethoxy group to form the heterocyclic ring. Furthermore, derivatives such as this compound-4-carbaldehyde can undergo condensation reactions like the Claisen-Schmidt condensation with ketones to form chalcone-like structures, which are themselves important intermediates.

Cycloaddition Reactions: 1,3-Dipolar cycloaddition is a powerful tool for constructing the pyrazole ring. researchgate.net This reaction involves a 1,3-dipole, such as a nitrile imine generated in situ, reacting with a dipolarophile, such as an alkene or alkyne. By choosing precursors containing the difluoromethoxy group, this method can be used to synthesize highly substituted this compound derivatives in a controlled manner. researchgate.net

Mentioned Compounds

Applications of 3 Difluoromethoxy 1h Pyrazole As a Versatile Building Block in Chemical Synthesis

Design and Synthesis of Complex Pyrazole-Containing Scaffolds for Research Purposes

The pyrazole (B372694) ring is a versatile scaffold that can be readily functionalized to construct a variety of complex heterocyclic systems. chim.itnih.govnih.govnih.gov The presence of the 3-(difluoromethoxy) substituent provides a unique handle to fine-tune the properties of the resulting molecules.

The synthesis of pyrazole-phenylpyridine hybrids often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrazole core. mdpi.com A common strategy employs a substituted aminopyrazole which acts as a dinucleophile in reactions with 1,3-dielectrophiles to form the pyridine ring. mdpi.com For instance, a suitably functionalized 3-(difluoromethoxy)-5-aminopyrazole could react with various 1,3-dicarbonyl compounds or their equivalents. The regioselectivity of such reactions can be controlled by the nature of the substituents on the 1,3-dicarbonyl compound, with more electrophilic centers preferentially reacting with the amino group of the pyrazole. mdpi.com

Another approach involves the reaction of a pyrazole derivative bearing a reactive group, such as a carbaldehyde, with an appropriate partner to build the phenylpyridine moiety. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction from hydrazones. nih.gov These pyrazole aldehydes can then undergo condensation reactions to form the final hybrid structures. nih.gov A hypothetical synthetic route starting from a 3-(difluoromethoxy)-1H-pyrazole precursor is outlined below.

Table 1: Hypothetical Synthesis of a Pyrazole-Phenylpyridine Hybrid

Step Reactant 1 Reactant 2 Conditions Product
1 This compound Vilsmeier-Haack Reagent (POCl₃/DMF) Reaction with a suitable hydrazone precursor This compound-4-carbaldehyde

The synthesis of pyrazole-oxazole and pyrazole-isoxazole hybrids typically proceeds through the reaction of a pyrazole-containing intermediate with reagents that form the oxazole (B20620) or isoxazole (B147169) ring. e-journals.innih.gov A common method for synthesizing pyrazole-isoxazole hybrids involves the cyclocondensation of a chalcone (B49325) derivative with hydroxylamine (B1172632) hydrochloride. e-journals.in A chalcone bearing the this compound moiety could be prepared and subsequently cyclized to yield the desired hybrid.

Similarly, pyrazole-oxazole derivatives can be synthesized from pyrazole precursors. mdpi.com One synthetic strategy involves the reaction of a pyrazole carboxamide with a phenacyl bromide derivative. mdpi.com The incorporation of the this compound into these synthetic schemes would yield novel hybrid molecules with potentially enhanced biological activities.

Table 2: General Synthetic Strategies for Pyrazole-Oxazole/Isoxazole Hybrids

Hybrid Type Pyrazole Precursor Reagent Key Reaction
Pyrazole-Isoxazole Pyrazole-containing chalcone Hydroxylamine hydrochloride Cyclocondensation

Detailed research has demonstrated the synthesis of various pyrazole-isoxazole and pyrazole-oxazole hybrids, although not always starting from this compound itself. These studies provide a blueprint for how such syntheses could be achieved. For example, novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized through a one-pot three-component reaction, showcasing the versatility of pyrazole aldehydes as building blocks. nih.gov

The construction of fused pyrazole-pyrimidine-pyridine systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, often starts from a functionalized pyrazole. mdpi.comnih.gov For instance, 5-amino-1H-pyrazole-4-carbonitrile derivatives are common precursors for pyrazolo[3,4-d]pyrimidines. nih.gov These can be cyclized with various reagents like thiourea (B124793) or acetic anhydride (B1165640) to form the pyrimidine (B1678525) ring. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com A 5-amino-3-(difluoromethoxy)-1H-pyrazole could serve as the starting material for such a synthesis. The reaction of an appropriately substituted pyrazole with reagents like benzoylacetone (B1666692) or cyanoacetone can also yield pyrazolo[3,4-b]pyridine derivatives. nih.gov Further reactions can then be employed to build more complex fused systems. nih.gov

Table 3: Synthesis of Fused Pyrazole Systems

Target System Pyrazole Precursor Reagents
Pyrazolo[3,4-d]pyrimidine 5-Amino-1H-pyrazole-4-carbonitrile Thiourea, Acetic Anhydride
Pyrazolo[3,4-b]pyridine 5-Aminopyrazole 1,3-Dicarbonyl compounds

Strategies for Modulating Molecular Properties through Structural Modifications

The incorporation of the this compound moiety into a molecule can significantly influence its properties due to the unique characteristics of both the pyrazole ring and the difluoromethoxy group.

The pyrazole ring itself can enhance metabolic stability. Replacing a metabolically vulnerable phenyl group with a more electron-deficient heterocycle like pyrazole can decrease the potential for oxidative metabolism, thereby increasing the metabolic stability of a compound. nih.gov

The difluoromethoxy (-OCHF₂) group is often used as a bioisostere for other functional groups to improve a drug candidate's metabolic profile. The strong carbon-fluorine bonds are resistant to cleavage, which can block metabolic pathways that would otherwise degrade the molecule. The introduction of a difluoromethoxy group can also modulate the lipophilicity of a compound. While highly fluorinated groups can increase lipophilicity, the difluoromethoxy group often has a more nuanced effect, sometimes leading to a decrease in lipophilicity compared to a corresponding methoxy (B1213986) group, which can be beneficial for optimizing pharmacokinetic properties.

The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). nih.gov These features allow pyrazole-containing compounds to participate in hydrogen bonding interactions with biological targets.

Table 4: Properties of the this compound Moiety

Feature Property Influence on Molecular Properties
Pyrazole Ring Hydrogen bond donor/acceptor Facilitates interactions with biological targets
Pyrazole Ring Aromatic heterocycle Can improve metabolic stability compared to phenyl rings nih.gov
Difluoromethoxy Group Electron-withdrawing Modulates the acidity and basicity of the pyrazole nitrogens, affecting electrostatic interactions. researchgate.net
Difluoromethoxy Group Contains C-F bonds Increases metabolic stability by blocking oxidative metabolism

Role in the Development of Research Probes and Chemical Tools

The this compound scaffold is a valuable starting point for the development of sophisticated research probes and chemical tools. These tools are essential for interrogating complex biological systems, enabling researchers to visualize molecular processes, identify protein targets, and elucidate mechanisms of action. The unique properties of the pyrazole ring, combined with the influence of the difluoromethoxy group, make its derivatives suitable for several types of molecular probes.

Fluorescent Probes for Bioimaging: Fluorescent probes are indispensable for real-time monitoring of biological events in living cells and tissues. Pyrazole derivatives are recognized as promising candidates for creating such probes due to their high synthetic versatility, favorable electronic properties, and general biocompatibility. nih.gov The pyrazole core can be integrated into larger molecular structures designed for fluorescence-based applications, including cell staining, labeling of specific subcellular compartments, and the detection of ions or small molecules. nih.gov

Research has shown that pyrazole-containing compounds can exhibit high fluorescence quantum yields and good photostability. nih.govresearchgate.net For instance, pyrazole oxadiazole derivatives have been synthesized that show strong fluorescence emission, highlighting the potential of the pyrazole core in constructing novel fluorescent materials. researchgate.net By chemically linking the this compound moiety to a known fluorophore or by building a new fluorescent molecule around this core, probes can be designed for specific bioimaging applications. The inherent properties of pyrazoles, such as good membrane permeability, make them well-suited for creating probes that can function effectively within a cellular environment. nih.gov

Radiolabeled Probes for In Vivo Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on radiolabeled molecules to visualize and quantify biological processes in vivo. mdpi.comnih.gov While the this compound molecule itself is not inherently radioactive, its structure can be modified to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). mdpi.comnih.gov

A common strategy involves the radiosynthesis of a biologically active molecule by replacing a stable atom with its radioactive isotope. mdpi.com For example, a methyl group on a derivative could be replaced with a radiolabeled [¹¹C]methyl group, or a fluoroaromatic substituent could be introduced using [¹⁸F]fluoride. Such a radiolabeled probe, based on a difluoromethoxypyrazole derivative with high affinity and selectivity for a specific biological target (e.g., an enzyme or receptor), would allow researchers to track its distribution, measure target engagement, and quantify target expression levels in living subjects. mdpi.com This approach is invaluable for drug development and for diagnosing diseases associated with altered target expression. nih.gov

Chemical Tools for Target Identification: Identifying the specific molecular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. nih.gov The this compound scaffold can be adapted to create chemical tools for this purpose. Affinity-based target identification methods often use a small molecule "bait" that is modified with a tag to capture its binding partners from a cell lysate. nih.gov

The pyrazole derivative can be functionalized with:

An Affinity Tag: A biotin (B1667282) molecule can be attached via a linker. The resulting biotinylated probe is incubated with cell or tissue extracts, and any proteins that bind to the pyrazole moiety are "pulled down" using streptavidin-coated beads for subsequent identification by mass spectrometry. nih.gov

A Photo-reactive Group: A photoaffinity label (e.g., a diazirine or benzophenone) can be incorporated into the molecule. Upon UV irradiation, this group forms a covalent bond with any nearby interacting proteins, allowing for their capture and identification. This method is particularly useful for identifying both high- and low-affinity interactions. nih.gov

These chemical biology techniques, enabled by synthetically tractable scaffolds like this compound, are crucial for validating drug targets and uncovering novel biology. nih.gov

Structure-Activity Relationship (SAR) Studies of Difluoromethoxypyrazole Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies aim to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties. By analyzing how these changes affect a specific biological endpoint, researchers can develop a model for designing more effective molecules.

A key strategy in SAR is the exploration of substituents at various positions on the pyrazole ring and its side chains. Studies on closely related fluorinated pyrazoles, such as 3-(trifluoromethyl)- and 3-(difluoromethyl)-pyrazole derivatives, provide a valuable framework for understanding the SAR of this compound class. nih.govnih.gov

Case Study: Pyrazole Carboxamide Derivatives as Enzyme Activators and Antifungal Agents

Research into analogous pyrazole carboxamides has yielded detailed SAR data. For example, a series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were optimized as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in cancer metabolism. nih.gov Similarly, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been explored as antifungal agents. nih.gov The findings from these studies highlight key structural determinants for activity.

Key SAR Insights:

The Amide Moiety: The nature of the amine component of the carboxamide is often a critical determinant of activity. In the development of antifungal agents, replacing a simple phenyl group with more complex bicyclic systems, such as a bromo-indazolyl-phenyl group, led to a significant increase in potency against several phytopathogenic fungi. nih.gov This suggests that the amide portion of the molecule interacts with a specific and extended binding pocket in the target enzyme. nih.gov

Substitution on the Pyrazole Ring: While the 3-difluoromethoxy group provides a key structural and electronic contribution, modifications at other positions are crucial. The N1 position of the pyrazole ring is a common site for substitution. In the antifungal series, an N1-methyl group was maintained, indicating its importance for activity. nih.gov In other pyrazole-based inhibitors, the introduction of lipophilic groups at the N1 position has been shown to decrease activity, suggesting that an unsubstituted N-H may be important for hydrogen bonding interactions with the target.

The Fluorinated Alkoxy/Alkyl Group: The difluoromethoxy (OCF₂H) or related difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups at the 3-position are bioisosteres of other functionalities and play a crucial role in modulating properties like metabolic stability, lipophilicity, and binding interactions. The electron-withdrawing nature of these groups influences the acidity of the pyrazole N-H and can participate in hydrogen bonding or other non-covalent interactions within the target's active site. The optimization of PKM2 activators started from a hit containing a trifluoromethylpyrazole core, underscoring the value of this motif in library design. nih.gov

The table below summarizes representative SAR data from a study on analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives, showcasing how changes in the amide substituent affect antifungal activity. nih.gov

CompoundAmine Moiety (R group in amide)Biological Activity Highlight
Parent Scaffold N-(Aryl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideServes as the core structure for modification.
Derivative 1 2-(Benzo[d]thiazol-2-yl)phenylModerate antifungal activity. nih.gov
Derivative 2 2-(5-Fluoro-1H-indazol-1-yl)phenylImproved activity compared to Derivative 1. nih.gov
Derivative 3 (9m) 2-(5-Bromo-1H-indazol-1-yl)phenylExhibited higher antifungal activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid. nih.gov
Boscalid (Reference) 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamideCommercial fungicide used as a positive control. nih.gov

These SAR studies demonstrate a clear path for optimizing difluoromethoxypyrazole derivatives. Molecular docking studies often complement SAR by providing a three-dimensional model of how the compounds bind to their target, revealing key interactions such as hydrogen bonds that explain the observed activity trends. nih.gov For example, docking studies of the most potent antifungal compound (Derivative 3) showed that the carbonyl oxygen atom could form crucial hydrogen bonds with amino acid residues in the active site of the target enzyme, succinate (B1194679) dehydrogenase. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.